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molecular formula C10H14BrNO B8474807 (S)-2-amino-7-hydroxytetralin hydrobromide

(S)-2-amino-7-hydroxytetralin hydrobromide

Cat. No. B8474807
M. Wt: 244.13 g/mol
InChI Key: JEVIHIXTYLDDSK-FVGYRXGTSA-N
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Patent
US05312961

Procedure details

A suspension of the compound obtained in step (b) (6.6 g) in 48% hydrobromic acid (80 ml) is refluxed for 2 hours. The obtained solution is evaporated to dryness and the residue is twice taken up in absolute ethanol and concentrated to dryness. An oily product is thus obtained which is dissolved in hot isopropanol (20 ml). Ethyl ether (30 ml) is added thereto and a crystalline precipitate of 2-amino-7-hydroxytetralin hydrobromide (6.8 g) is obtained. M.p. 171°-173° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([O:13]C)=[CH:8][CH:9]=2)[CH2:4]1.C(OCC)C.[BrH:20]>C(O)(C)C>[BrH:20].[NH2:2][CH:3]1[CH2:12][CH2:11][C:10]2[C:5](=[CH:6][C:7]([OH:13])=[CH:8][CH:9]=2)[CH2:4]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.NC1CC2=CC(=CC=C2CC1)OC
Name
Quantity
80 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The obtained solution is evaporated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
An oily product is thus obtained which

Outcomes

Product
Name
Type
product
Smiles
Br.NC1CC2=CC(=CC=C2CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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